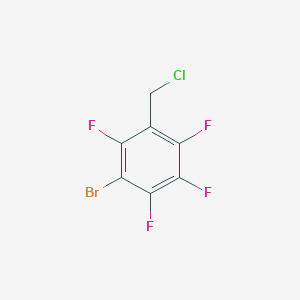

3-Bromo-2,4,5,6-tetrafluorobenzylchloride

Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in the field of advanced organic synthesis. Their utility stems from the unique properties that halogen substituents impart to an aromatic ring. These compounds serve as versatile starting materials for the creation of a wide array of more complex organic molecules. ncert.nic.in The carbon-halogen bond, depending on the specific halogen and its position on the ring, can be selectively activated to participate in a variety of chemical transformations.

One of the most significant applications of halogenated aromatic compounds is in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the halogen atom acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Benzyl (B1604629) halides, a specific subclass of halogenated aromatic compounds, are particularly important reagents in these types of reactions. wisdomlib.org The presence of multiple halogen atoms, as seen in polyhalogenated systems, offers the potential for sequential and site-selective reactions, providing a pathway to complex substitution patterns that would be difficult to achieve otherwise. researchgate.net This makes polyhalogenated aromatics invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Overview of Benzyl Halides with Multiple Halogen Substitutions

Benzyl halides are compounds where a halogen atom is attached to the sp³-hybridized carbon of a benzyl group. ncert.nic.in When the aromatic ring of a benzyl halide is substituted with additional halogen atoms, its chemical properties are significantly altered. These polyhalogenated benzyl halides are a distinct class of reagents with unique reactivity profiles. The halogens on the aromatic ring exert strong electronic and steric effects, which modify the reactivity of both the aromatic nucleus and the benzylic halide group.

The nature and number of halogen substituents influence the stability of intermediates, such as benzyl radicals or cations, that may form during reactions. For instance, benzyl radicals can be generated from benzyl halides through single-electron reduction, a process whose potential is highly dependent on the structure of the halide. nih.gov The presence of multiple electron-withdrawing halogens, like fluorine, can confer distinct electronic and steric properties, making these compounds valuable in specific synthetic applications where enhanced stability or modified reactivity is desired. Furthermore, the reactions of the methyl group on chlorinated toluenes are widely used to synthesize a variety of functionalized chloroaromatic compounds. researchgate.net These compounds can undergo nucleophilic substitution at the benzylic position, electrophilic substitution on the aromatic ring (if positions are available and activated), and radical reactions. rsc.org

Structural and Electronic Features of the 2,4,5,6-Tetrafluorophenyl Ring

The 2,4,5,6-tetrafluorophenyl group is characterized by the presence of four fluorine atoms symmetrically flanking a substituent on the aromatic ring. Fluorine is the most electronegative element, and its presence on a phenyl ring has profound structural and electronic consequences. The primary electronic effect is a strong electron withdrawal from the ring via the inductive (sigma-bond) effect. This significantly lowers the electron density of the aromatic system.

This electron deficiency makes the tetrafluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for non-activated benzene (B151609) rings. Furthermore, the substitution of hydrogen with fluorine is an intriguing strategy for potentially switching the electronic transport properties of organic materials. researchgate.net Studies on related molecules like tetrakis(pentafluorophenyl)porphyrin have provided detailed insights into the electronic properties of highly fluorinated phenyl groups, highlighting the role of the halide in modifying the molecule's electronic structure. researchgate.netrsc.org The electron-withdrawing nature of the fluorinated ring also increases the acidity of protons on adjacent carbon atoms, such as the benzylic protons in a tetrafluorobenzyl system. Fluorinated phenyl esters, for example, demonstrate enhanced reactivity towards amines due to the electron-withdrawing properties of the ring, which makes the ester a better leaving group. nih.gov

Contextualizing 3-Bromo-2,4,5,6-tetrafluorobenzylchloride within Halogenated Benzyl Systems

3-Bromo-2,4,5,6-tetrafluorobenzyl chloride is a highly functionalized molecule that combines the features of a benzyl chloride with a polyhalogenated aromatic ring. Its structure suggests a unique and multifaceted reactivity profile.

Benzylic Chloride Group : The -CH₂Cl group is a reactive handle for nucleophilic substitution reactions. It allows for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, nitriles) through SN2 reactions, making it a key component for building larger molecular architectures.

Tetrafluorinated Ring : The four fluorine atoms make the phenyl ring highly electron-deficient. This enhances the reactivity of the benzylic chloride towards nucleophiles by stabilizing the transition state. It also activates the aromatic ring for potential nucleophilic aromatic substitution of one of the fluorine atoms under specific conditions.

Bromo Substituent : The bromine atom at the 3-position introduces another site for reactivity. Like other aryl bromides, it can participate in a wide range of metal-catalyzed cross-coupling reactions. This allows for the formation of a new C-C or C-heteroatom bond at a position ortho to the benzyl group, offering a route to highly substituted aromatic compounds.

The synthesis of this compound would likely proceed from a tetrafluorinated precursor. For example, the bromination of tetrafluorotoluene could yield 3-bromo-2,4,5,6-tetrafluorotoluene, which could then undergo free-radical chlorination on the methyl group to install the benzylic chloride. This is analogous to the general industrial preparation of benzyl chloride from the chlorination of toluene (B28343). archive.orgyoutube.com The combination of three distinct reactive sites—the benzyl chloride, the aryl bromide, and the activated tetrafluoroaromatic ring—makes 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride a potentially powerful and versatile building block in advanced organic synthesis.

Compound Data

Below is a table of physical and chemical properties for the subject compound and a related precursor.

| Property | 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride |

| Molecular Formula | C₇H₂BrClF₄ | C₇BrF₇ |

| Molecular Weight | 295.45 g/mol | 296.97 g/mol nih.gov |

| CAS Number | 292621-47-7 | 17823-46-0 nih.gov |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)F)F)F)F)CCl | C1(=C(C(=C(C(=C1C(F)(F)F)F)F)F)Br)F |

| Description | A polyhalogenated benzyl chloride featuring a bromine atom and four fluorine atoms on the aromatic ring. | A related compound where the benzyl chloride group is replaced by a trifluoromethyl group. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-4(10)2(1-9)5(11)7(13)6(3)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJVCDLDDPSNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Br)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590719 | |

| Record name | 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-52-4 | |

| Record name | 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Synthetic Transformations of 3 Bromo 2,4,5,6 Tetrafluorobenzylchloride

Selective Cross-Coupling Chemistry for Aryl-Halogen and Benzylic-Halogen Bonds

The presence of both an aryl bromide and a benzyl (B1604629) chloride moiety within the same molecule presents a significant opportunity for selective cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions can direct the transformation to either the C(sp²)–Br bond or the C(sp³)–Cl bond, leveraging the differential reactivity of these functionalities.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl linkages by coupling an organoboron reagent with an organohalide. nih.govnih.gov In the case of 3-bromo-2,4,5,6-tetrafluorobenzyl chloride, the reaction would be expected to occur preferentially at the more reactive C–Br bond over the benzylic C–Cl bond. Palladium catalysts, particularly those with electron-rich phosphine (B1218219) ligands, readily facilitate the oxidative addition to aryl bromides. The coupling of benzyl halides, while possible, typically requires specific conditions or more reactive boronic acid partners like potassium aryltrifluoroborates. nih.gov Thus, by using standard Suzuki-Miyaura conditions, one could selectively functionalize the aromatic ring.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This transformation is highly reliable for aryl bromides. nih.gov For the target molecule, a palladium catalyst would selectively activate the C–Br bond, allowing for the introduction of an alkenyl substituent onto the polyfluorinated ring while leaving the benzyl chloride group intact for subsequent transformations. Recent advances have even enabled Heck-type reactions with unactivated alkyl halides, but the reactivity difference generally ensures high selectivity for the aryl bromide site under conventional conditions. beilstein-journals.orgnih.govbeilstein-journals.org

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is a fundamental tool for constructing arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org Given the high reactivity of aryl bromides in this transformation, 3-bromo-2,4,5,6-tetrafluorobenzyl chloride would be expected to undergo selective alkynylation at the aromatic position. Studies on polyhalogenated benzenes have shown that such selective couplings are feasible, allowing for the synthesis of complex alkynyl-aromatic structures. acs.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organohalide. A key feature of this reaction is its tolerance for a wide range of functional groups. Interestingly, literature precedence shows that palladium nanoparticles can effectively catalyze the Stille coupling of benzyl chlorides with organostannanes. lookchem.comresearchgate.net This indicates that under specific, phosphine-ligand-free conditions, it is possible to activate the benzylic C–Cl bond. lookchem.com This contrasts with other palladium-catalyzed reactions where the C–Br bond is the primary reactive site. This switch in selectivity offers a powerful strategy for selectively functionalizing the benzylic position. harvard.edu

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general principles of reactivity.

| Reaction | Primary Reactive Site | Typical Conditions | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl C-Br | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic Acid | Aryl-substituted tetrafluorobenzyl chloride |

| Heck | Aryl C-Br | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | Alkenyl-substituted tetrafluorobenzyl chloride |

| Sonogashira | Aryl C-Br | Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne | Alkynyl-substituted tetrafluorobenzyl chloride |

| Stille | Benzylic C-Cl | Pd Nanoparticles, Organostannane | Aryl-substituted (from C-Br) or Allyl-substituted (from C-Cl) product depending on conditions |

Other Transition Metal-Mediated Coupling Reactions (e.g., Copper, Nickel, Cobalt)

Beyond palladium, other transition metals offer unique catalytic activities that can be harnessed for selective transformations.

Copper-Catalyzed Reactions: Copper catalysts are cost-effective and have shown significant utility in fluoroalkylation and cross-coupling reactions. mdpi.combeilstein-journals.org Copper-mediated Ullmann-type couplings are well-established for aryl halides. Furthermore, copper catalysis is effective in the trifluoromethylation of benzyl bromides, suggesting potential reactivity at the benzylic position of the target molecule under specific conditions. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysis provides a powerful alternative for cross-coupling, often enabling reactions that are challenging for palladium. Nickel catalysts are particularly adept at activating less reactive bonds, including those of alkyl halides and even C-F bonds in some contexts. rsc.orgbeilstein-journals.orgresearchgate.net For 3-bromo-2,4,5,6-tetrafluorobenzyl chloride, a nickel catalyst could potentially facilitate the coupling of either the aryl bromide or the benzyl chloride. Electrochemical methods using nickel catalysts have been developed for the cross-coupling of benzyl trifluoroborates with aryl halides, highlighting the metal's ability to forge C(sp²)-C(sp³) bonds. nih.govresearchgate.net

Cobalt-Catalyzed Reactions: Cobalt catalysts have emerged as effective mediators for the cross-coupling of alkyl halides. acs.org Research has demonstrated the cobalt-catalyzed carboxylation of benzyl halides with CO₂ and the cross-coupling of benzyl mesylates with aryl halides. chemrxiv.orgnih.gov This reactivity profile strongly suggests that cobalt-based systems could selectively target the benzyl chloride moiety in 3-bromo-2,4,5,6-tetrafluorobenzyl chloride, providing a complementary approach to palladium-catalyzed reactions that favor the aryl bromide site. organic-chemistry.org

Nucleophilic and Electrophilic Functionalization of the Benzylic Moiety

The benzylic position is activated towards both nucleophilic substitution and reactions involving radical or organometallic intermediates.

Nucleophilic Functionalization: The benzylic chloride is a reactive electrophile, susceptible to displacement by a wide range of nucleophiles via an Sₙ1 or Sₙ2 mechanism. khanacademy.org The presence of the strongly electron-withdrawing polyfluorinated ring can influence the reaction pathway. Nucleophiles such as amines, alkoxides, thiolates, and cyanide can be readily introduced. For instance, nucleophilic fluorination of activated benzyl bromides using reagents like Et₃N·3HF has been shown to be effective, suggesting a similar transformation is possible for the chloride to yield the corresponding benzyl fluoride (B91410). rsc.orgnih.gov

Electrophilic Functionalization: While direct electrophilic attack on the -CH₂Cl group is not typical, the benzylic position can be functionalized with electrophiles after conversion to a nucleophilic organometallic species. For example, formation of a Grignard or organolithium reagent at the benzylic position, although challenging due to the presence of the aryl bromide, could in principle allow for reaction with electrophiles like aldehydes, ketones, or CO₂.

Reactions on the Polyfluorinated Aromatic Core

The highly fluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr). The fluorine atoms are susceptible to displacement by strong nucleophiles, a reaction facilitated by the electron-withdrawing character of the fluorine atoms themselves and the bromo and benzyl chloride substituents. The position of substitution is directed by these existing groups. Typically, substitution occurs at the positions para or ortho to an activating group. In hexafluorobenzene, substitution of one fluorine is common. nih.gov For the title compound, a strong nucleophile (e.g., sodium methoxide) would likely replace one of the fluorine atoms, with the precise location depending on the combined directing effects of the substituents.

Multicomponent and Cascade Reactions for Molecular Complexity Generation

The dual reactivity of 3-bromo-2,4,5,6-tetrafluorobenzyl chloride makes it an ideal substrate for multicomponent or cascade reactions designed to rapidly build molecular complexity. A sequential reaction could involve an initial selective cross-coupling at the aryl bromide position, followed by an intramolecular cyclization involving the benzyl chloride moiety. For example, a Sonogashira coupling to introduce an alkyne with a terminal nucleophile could be followed by an intramolecular cyclization onto the benzylic carbon, forming a new heterocyclic ring system. Similarly, a Heck reaction could install an alkene that then participates in a subsequent transformation. These strategies leverage the molecule's built-in functionalities to orchestrate complex, one-pot synthetic sequences.

Design and Synthesis of Derivatives and Analogues of 3 Bromo 2,4,5,6 Tetrafluorobenzylchloride

Benzylic Position Modifications

The benzylic chloride in 3-bromo-2,4,5,6-tetrafluorobenzyl chloride is a primary site for chemical modification through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of ethers, amines, thioethers, and other derivatives.

A common transformation is the conversion of the benzyl (B1604629) chloride to the corresponding benzyl alcohol, 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol, through reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for further derivatization. For instance, Williamson ether synthesis, reacting the alcohol with a halide in the presence of a base, can yield a variety of ethers. A similar strategy can be employed starting directly from the benzyl chloride, where reaction with an alkoxide leads to the formation of the corresponding ether. An example is the synthesis of 3-bromo-4-fluoro-benzyl benzyl ether from 3-bromo-4-fluoro-benzyl alcohol and benzyl chloride.

The synthesis of amines from 3-bromo-2,4,5,6-tetrafluorobenzyl chloride can be achieved through several methods. Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding primary, secondary, or tertiary amines. nih.gov However, these reactions can sometimes suffer from over-alkylation. Alternative methods like the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, provide a cleaner route to primary amines. nih.gov Reductive amination of an aldehyde derived from the corresponding benzyl alcohol is another effective method.

Thioethers can be prepared by reacting 3-bromo-2,4,5,6-tetrafluorobenzyl chloride with a thiol in the presence of a base. organic-chemistry.org An alternative, odorless method involves the use of sodium thiosulfate (B1220275) (Bunte salts) which react with Grignard reagents to produce thioethers. organic-chemistry.org

Below is a table summarizing various nucleophilic substitution reactions at the benzylic position of halogenated benzyl halides:

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Hydroxide | H₂O | Alcohol | |

| Alkoxide | RO⁻/ROH | Ether | |

| Ammonia | NH₃ | Primary Amine | nih.gov |

| Primary Amine | RNH₂ | Secondary Amine | nih.gov |

| Secondary Amine | R₂NH | Tertiary Amine | nih.gov |

| Phthalimide | Potassium Phthalimide | Primary Amine (via Gabriel Synthesis) | nih.gov |

| Thiol | RSH | Thioether | organic-chemistry.org |

| Thiourea | (NH₂)₂CS | Thioether |

Aromatic Ring Halogenation Pattern Variations

Altering the substitution pattern of the halogens on the aromatic ring of 3-bromo-2,4,5,6-tetrafluorobenzyl chloride allows for the fine-tuning of the molecule's electronic properties. This can be achieved through various synthetic strategies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

While direct selective halogenation on the already heavily substituted ring can be challenging, the synthesis of analogues with different halogen patterns often starts from precursors with the desired substitution. For instance, the synthesis of polyhalogenated biaryl compounds can be achieved through regioselective dihalogenation of hypervalent bromine and chlorine compounds. researchgate.net The synthesis of compounds with varying fluorine and bromine content, such as 3-bromo-4-fluoro-benzyl derivatives, has been reported, starting from appropriately substituted benzyl alcohols or benzonitriles. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new substituents that can indirectly alter the electronic landscape of the ring. While typically used to form carbon-carbon bonds, these reactions can be adapted to introduce other groups. For example, the bromine atom at the 3-position is susceptible to replacement via cross-coupling reactions. organic-chemistry.orgnih.govorganic-chemistry.orgyoutube.comnih.gov

The table below illustrates some approaches to synthesize benzyl derivatives with varied halogenation patterns:

| Starting Material | Reagent(s) | Product Feature | Reference(s) |

| 2-Fluorobenzonitrile | Bromine | Double bromination | researchgate.net |

| 3,5-Diethoxy-benzoic acid ethyl ester | SelectFluor, then Bromination | Introduction of fluorine and bromine | researchgate.net |

| 2-Iodothioanisole | Terminal alkyne, then Br₂ or NBS | Synthesis of 3-bromobenzo[b]thiophenes | nih.gov |

| Phenols | Halothane | Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | beilstein-journals.org |

Incorporation into Complex Molecular Architectures

The 3-bromo-2,4,5,6-tetrafluorobenzyl moiety can be incorporated as a building block into larger and more complex molecular architectures. This is particularly relevant in the design of bioactive molecules and functional materials, where the unique properties of the polyhalogenated phenyl group can be exploited.

One strategy involves using the benzylic chloride to attach the fluorinated ring to a larger scaffold. For example, fluorinated benzyl ethers have been synthesized by reacting fluorinated benzyl bromides with monosaccharides, serving as protecting groups in oligosaccharide synthesis with enhanced NMR resolution. nih.gov

The bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the fusion of the tetrafluorobenzyl unit with other aromatic or heterocyclic systems. The Suzuki-Miyaura reaction, for instance, has been used to construct 4-benzyl piperidines and related structures by coupling a piperidine-derived borane (B79455) with a bromo-substituted aromatic ring. organic-chemistry.org Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, linking the fluorinated ring to nitrogen-containing heterocycles. This has been demonstrated in the synthesis of highly fluorescent star-shaped organic semiconductors. researchgate.net

The following table provides examples of incorporating fluorinated benzyl-type structures into more complex molecules:

| Synthetic Strategy | Resulting Complex Molecule | Application/Significance | Reference(s) |

| Williamson Ether Synthesis | Fluorinated benzyl ethers of monosaccharides | Protecting groups in oligosaccharide synthesis | nih.gov |

| Suzuki-Miyaura Coupling | 4-Benzyl piperidines | Building blocks for drug discovery | organic-chemistry.org |

| Buchwald-Hartwig Amination | Benzodifuran-based star-shaped semiconductors | Organic electronics | researchgate.net |

| Kochi-Anderson Reaction | 6-Fluoro-3-benzylmenadiones | Antiplasmodial agents | nih.gov |

| Sonogashira Coupling | Alkynyl-substituted tetrazines | Bioorthogonal chemistry | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of 3-bromo-2,4,5,6-tetrafluorobenzyl chloride is crucial for applications in areas such as asymmetric catalysis and pharmaceuticals, where specific stereoisomers often exhibit desired activities.

Stereoselectivity can be introduced at the benzylic position. For example, the reduction of a ketone precursor to a chiral alcohol can be achieved using chiral reducing agents. Subsequent conversion of the chiral alcohol to the corresponding chloride would yield a chiral benzylic halide. Nucleophilic substitution at this chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism (Sₙ1 vs. Sₙ2). organic-chemistry.org

Another approach involves the use of chiral catalysts in reactions involving the 3-bromo-2,4,5,6-tetrafluorobenzyl moiety. For instance, enantioselective synthesis of β,β-difluoroalkyl halides has been achieved through an iodoarene-catalyzed oxidative rearrangement of α-bromostyrenes. nih.gov While not directly employing the target compound, this demonstrates a strategy that could be adapted.

The synthesis of axially chiral molecules, where chirality arises from restricted rotation around a single bond, is another area of interest. beilstein-journals.org The bulky and electronically distinct tetrafluorobenzyl group could be used to create steric hindrance and enable the isolation of stable atropisomers in biaryl systems.

The following table outlines general strategies for the stereoselective synthesis of related chiral compounds, which could be applied to analogues of 3-bromo-2,4,5,6-tetrafluorobenzyl chloride:

| Stereoselective Method | Target Chiral Feature | Example/Analogy | Reference(s) |

| Asymmetric Reduction | Chiral benzylic alcohol | Noyori's asymmetric hydrogenation of ketones | organic-chemistry.org |

| Chiral Lewis Base Catalysis | Enantioenriched 3,4-disubstituted chromans | Carbosulfenylation of alkenes | nih.gov |

| Iodoarene Catalysis | Enantioselective synthesis of β,β-difluoroalkyl halides | Oxidative rearrangement of α-bromostyrenes | nih.gov |

| Diastereoselective Michael Addition | Highly substituted cyclohexanones | Reaction of curcumins with arylidenemalonates | beilstein-journals.org |

| Asymmetric Cross-Coupling | Chiral 3-benzyloxy-quinazolinones | Radical type cross-coupling to olefins | organic-chemistry.org |

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 2,4,5,6 Tetrafluorobenzylchloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride, providing atom-specific information about the chemical environment, connectivity, and through-space interactions.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, characterized primarily by the signal from the benzylic methylene (B1212753) protons (-CH₂Cl). This signal would likely appear as a singlet, though coupling to the fluorine atoms on the aromatic ring (long-range J-coupling) might cause slight broadening or a finely split multiplet. Its chemical shift would be in the region typical for benzylic chlorides. For comparison, the benzylic protons in 4-bromobenzyl chloride appear as a singlet at approximately 4.5 ppm. chemicalbook.comrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and bromine substituents. The carbon attached to the bromine (C3) will show a characteristic shift, while the four fluorine-bearing carbons will exhibit large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are crucial for definitive assignments. The benzylic carbon (-CH₂Cl) signal will also be present.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. beilstein-journals.org For 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride, four distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, due to their different chemical environments relative to the bromine and benzyl (B1604629) chloride groups. The chemical shifts and complex coupling patterns (fluorine-fluorine coupling) provide a unique fingerprint of the substitution pattern on the aromatic ring. In some cases, diastereotopic signals can be observed for fluorine atoms in prochiral groups when linked to a stereogenic center. semanticscholar.org The analysis of these coupling constants helps confirm the relative positions of the substituents.

Table 1: Predicted NMR Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | ~4.5 - 4.8 | s (or finely split multiplet) | -CH₂Cl |

| ¹³C | ~40 - 45 | t | -CH₂Cl |

| ~100 - 110 | d, ¹JCF ≈ 250 Hz | C-F | |

| ~110 - 120 | d, ¹JCF ≈ 250 Hz | C-F | |

| ~120 - 130 | s | C-Br | |

| ~130 - 140 | s | C-CH₂Cl | |

| ~140 - 150 | d, ¹JCF ≈ 250 Hz | C-F | |

| ~150 - 160 | d, ¹JCF ≈ 250 Hz | C-F | |

| ¹⁹F | -120 to -160 | m | F-2, F-4, F-5, F-6 |

Mass Spectrometry (MS) Techniques: High-Resolution MS and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental formula of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride. rsc.org It can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula (C₇H₂BrClF₄). This technique readily distinguishes between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: In the mass spectrometer, the molecular ion ([M]⁺) undergoes fragmentation, breaking at its weakest bonds. The presence of two different halogens, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a highly characteristic isotopic pattern for the molecular ion and any fragments containing these elements. docbrown.info

Common fragmentation pathways for benzyl halides include:

Alpha-cleavage: The most common fragmentation is the loss of the chlorine radical to form the stable 3-bromo-2,4,5,6-tetrafluorobenzyl cation. This fragment's isotopic pattern will be dominated by the 1:1 bromine isotope ratio.

Loss of Bromine: Cleavage of the C-Br bond, though typically stronger than the benzylic C-Cl bond, can also occur.

Loss of the Benzyl Group: Fragmentation can lead to the loss of the entire benzyl group.

The analysis of these fragments helps to piece together the molecular structure. libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride

| m/z (Nominal) | Fragment Ion | Comments |

| 296/298/300 | [C₇H₂BrClF₄]⁺ | Molecular ion peak cluster, showing characteristic Br and Cl isotopic pattern. |

| 261/263 | [C₇H₂BrF₄]⁺ | Loss of Cl radical. A major fragment due to the stability of the benzyl cation. |

| 217/219 | [C₇H₂ClF₄]⁺ | Loss of Br radical. |

| 182 | [C₆BrF₄]⁺ | Loss of CH₂Cl group. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride would be dominated by strong absorptions from the carbon-fluorine bonds. libretexts.org

C-F Stretching: Strong, characteristic absorptions are expected in the 1000-1400 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the vibrations of the tetrafluorinated benzene (B151609) ring.

C-Cl Stretching: A moderate to strong absorption is expected in the 850-550 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: This absorption occurs at lower wavenumbers, typically below 690 cm⁻¹, and may be outside the range of some standard spectrophotometers. libretexts.orgorgchemboulder.com

-CH₂- Vibrations: The methylene group will show C-H stretching just below 3000 cm⁻¹ and a characteristic CH₂ wagging (scissoring) vibration around 1300-1150 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing the vibrations of the aromatic ring and the carbon-halogen bonds. researchgate.netresearchgate.net Aromatic compounds generally produce strong Raman signals. bohrium.comphysicsopenlab.org The symmetric vibrations of the substituted benzene ring are often more intense in the Raman spectrum than in the IR spectrum. The C-Br and C-Cl stretching vibrations would also be observable. researchgate.net

Table 3: Predicted Vibrational Frequencies for 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 2900 | C-H stretch (aliphatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1400 - 1000 | C-F stretch | Strong |

| 1300 - 1150 | -CH₂- wag | Medium |

| 850 - 550 | C-Cl stretch | Medium-Strong |

| < 690 | C-Br stretch | Medium |

Chromatographic Methods for Purity Assessment and Separation: HPLC, UPLC, GC

Chromatographic techniques are essential for separating 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride from starting materials, byproducts, and regioisomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are powerful methods for analyzing halogenated organic compounds. researchgate.netnih.gov A C18 or C8 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient would be suitable. Detection is typically achieved using a UV detector, as the fluorinated aromatic ring is a strong chromophore, or a mass spectrometer (LC-MS) for greater specificity and sensitivity. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride. Due to the electronegative halogens, an Electron Capture Detector (ECD) would provide high sensitivity. Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of components in a mixture. epa.govresearchgate.net The choice of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-17 or a nonpolar phase like DB-5) is crucial for achieving good resolution from potential impurities. epa.gov Derivatization, for instance with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), can be used for related compounds to enhance detectability. epa.gov

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net The analysis would reveal the exact conformation of the benzyl chloride group relative to the plane of the aromatic ring and detail the intermolecular interactions, such as halogen bonding or π–π stacking, that govern the crystal packing. researchgate.netsemanticscholar.org

For example, the crystal structure of the related compound 4-bromobenzyl chloride has been determined to have an orthorhombic crystal system with space group Pna2₁. researchgate.net A similar analysis for 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride would provide invaluable data confirming its covalent structure and revealing its solid-state supramolecular chemistry.

Table 4: Representative Crystal Data for a Related Halogenated Benzyl Compound (4-Bromobenzyl chloride) researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₆BrCl |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4506 |

| b (Å) | 18.1015 |

| c (Å) | 4.4418 |

| V (ų) | 759.86 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2,4,5,6 Tetrafluorobenzylchloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the fundamental properties of molecules. Techniques such as Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) are routinely employed to understand and predict chemical behavior. However, a specific application of these methods to 3-Bromo-2,4,5,6-tetrafluorobenzylchloride is not documented in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is instrumental in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For analogous aromatic compounds, such analyses have been crucial in understanding their reactivity in various chemical transformations. A dedicated FMO analysis of 3-Bromo-2,4,5,6-tetrafluorobenzylchloride would be necessary to determine its specific electronic characteristics and reactivity profile.

Electrostatic Potential (ESP) Mapping and Charge Distribution

ESP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemicalbook.com This information is vital for predicting how a molecule will interact with other chemical species. While ESP maps have been generated for a variety of halobenzenes to understand their reactivity, specific maps and detailed charge distribution data for 3-Bromo-2,4,5,6-tetrafluorobenzylchloride are not available in published research. chemicalbook.com

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

NBO and QTAIM analyses offer more profound insights into chemical bonding and intramolecular interactions. NBO analysis describes the electron density in terms of localized bonds and lone pairs, providing a Lewis-like structure picture and quantifying delocalization effects. researchgate.net QTAIM, on the other hand, defines atoms and bonds based on the topology of the electron density, allowing for a rigorous characterization of all types of interactions within a molecule. dntb.gov.ua Such detailed analyses have been performed on various organic molecules to understand their stability and bonding characteristics, but not specifically for 3-Bromo-2,4,5,6-tetrafluorobenzylchloride.

Mechanistic Insights from Computational Modeling: Reaction Pathways and Energy Barriers

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways and the calculation of associated energy barriers. This approach can predict the feasibility and outcome of chemical reactions. For instance, computational studies have been used to investigate substitution reactions in benzylic halides. bldpharm.com A similar computational investigation for 3-Bromo-2,4,5,6-tetrafluorobenzylchloride would be required to understand its specific reaction kinetics and mechanisms.

Studies on Non-Covalent Interactions, including Halogen Bonding and C-H...Anion Interactions

Non-covalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in biological systems. Halogen bonding, a directional interaction involving a halogen atom, and C-H...anion interactions are of particular interest in halogenated compounds. nih.govsigmaaldrich.com Theoretical studies have been instrumental in characterizing these weak interactions in various systems. dntb.gov.ua However, specific research focusing on the nature and strength of such non-covalent interactions in 3-Bromo-2,4,5,6-tetrafluorobenzylchloride is currently absent from the scientific literature.

Strategic Applications of 3 Bromo 2,4,5,6 Tetrafluorobenzylchloride in Synthetic Chemistry

Intermediate in the Synthesis of Advanced Organic Materials

The combination of fluorine and bromine atoms, along with a reactive benzyl (B1604629) chloride moiety, positions 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride as a candidate for the synthesis of specialized polymers and functional materials. The high degree of fluorination can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Precursors for Specialty Fluoropolymers and Elastomers

Fluoropolymers are a critical class of materials known for their exceptional properties. The incorporation of the 3-bromo-2,4,5,6-tetrafluorobenzyl group into a polymer backbone could be achieved through the reaction of the benzyl chloride with suitable monomers. The resulting polymer would possess a high fluorine content, potentially leading to materials with:

High Thermal Stability: The strong carbon-fluorine bonds would enhance the thermal degradation temperature of the polymer.

Chemical Inertness: The electron-withdrawing nature of the fluorine atoms would protect the polymer backbone from chemical attack.

Low Refractive Index: A common characteristic of highly fluorinated polymers, making them suitable for optical applications.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds would translate to non-stick and repellent properties.

The bromine atom on the aromatic ring serves as a latent functional group that can be used for subsequent cross-linking reactions to form elastomers or for further modification of the polymer's properties.

Components in Functional Coatings and Responsive Materials

The unique properties of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride make it an attractive component for the design of functional coatings. By grafting this molecule onto a surface or incorporating it into a coating formulation, it is possible to create surfaces with tailored properties. For example, the polyfluorinated aromatic ring can lead to coatings with low coefficients of friction and anti-fouling characteristics.

Furthermore, the presence of the bromine atom opens up possibilities for creating responsive materials. Through reactions such as palladium-catalyzed cross-couplings, the bromine can be replaced with various functional groups, allowing for the tuning of the material's response to external stimuli like light, pH, or temperature.

Building Block for Complex Molecules and Organic Frameworks

In the realm of organic synthesis, poly-functionalized building blocks are essential for the efficient construction of complex molecular architectures. 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride offers three distinct reactive sites: the benzyl chloride, the bromine atom, and the tetrafluorinated aromatic ring. This orthogonality allows for a stepwise and controlled synthesis of intricate molecules.

The benzyl chloride group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce the 3-bromo-2,4,5,6-tetrafluorobenzyl moiety into a target molecule. The bromine atom can then be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The highly fluorinated ring also influences the electronic properties of the molecule, which can be exploited to fine-tune the reactivity and biological activity of the final product.

Reagent for Selective Chemical Transformations

The reactivity of the benzyl chloride group allows 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride to be used as a reagent for introducing the 3-bromo-2,4,5,6-tetrafluorobenzyl group onto a substrate. This can be particularly useful for protecting group strategies or for modifying the properties of a molecule in a specific way.

The selective reactivity of the different halogen atoms is a key feature. The benzyl chloride is generally more reactive towards nucleophiles than the aromatic bromine atom. This allows for selective functionalization at the benzylic position without affecting the bromine. Subsequently, the bromine can be targeted under different reaction conditions, providing a high degree of control over the synthetic route.

Applications in the Synthesis of Radiolabeled Tracers

Radiolabeled compounds are indispensable tools in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The introduction of a radionuclide, such as fluorine-18 (B77423) or a radioisotope of bromine or iodine, into a biologically active molecule allows for its in vivo tracking.

While there are no specific reports on the use of 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride for this purpose, its structure suggests potential utility. The bromine atom could potentially be replaced with a radioisotope of bromine or, through a halogen exchange reaction, with iodine-123, iodine-125, or iodine-131. More commonly, the aromatic ring could be a precursor for the introduction of fluorine-18. For instance, the bromine could be converted to a suitable leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. The development of efficient methods for the radiosynthesis of tracers is a significant area of research.

Future Directions and Emerging Research Avenues for Polyhalogenated Benzyl Systems

Sustainable and Green Chemistry Approaches for Halogenation

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. rsc.org For polyhalogenated aromatic compounds, this translates to the development of more environmentally benign halogenation methods. taylorfrancis.com Traditional methods often rely on hazardous reagents and produce significant waste. Future research is focused on several key areas to mitigate these issues:

Alternative Halogenating Agents: There is a growing interest in replacing elemental halogens like chlorine and bromine with safer alternatives. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used as they are solid, easier to handle, and often lead to more selective reactions. nih.gov

Oxidative Halogenation: The use of halide salts in combination with clean oxidants like hydrogen peroxide or even molecular oxygen presents a greener pathway. rsc.org These reactions can sometimes be performed in aqueous media, reducing the reliance on volatile organic solvents.

Catalytic Systems: The development of catalytic systems that can utilize benign halide sources is a major goal. This approach minimizes the stoichiometric use of halogenating agents, thereby reducing waste. rsc.org

Solvent Selection: A shift towards greener solvents or solvent-free reaction conditions is a critical aspect of sustainable chemistry.

The ultimate aim is to develop halogenation processes with high atom economy, low environmental impact, and enhanced safety profiles.

Development of Highly Selective and Efficient Catalytic Systems

Achieving high selectivity in the halogenation of polyfunctional molecules is a significant challenge. The development of advanced catalytic systems is at the forefront of addressing this issue. Key trends in this area include:

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, gold, ruthenium, and copper, have shown promise in achieving high regioselectivity in aromatic C-H halogenation. nih.gov The design of specific ligands can tune the reactivity and selectivity of the metal center.

Organocatalysis: Metal-free catalysis using organocatalysts, such as N-heterocyclic carbenes (NHCs) and various aniline (B41778) derivatives, offers a milder and often more sustainable alternative to metal-based systems. nih.gov These catalysts can activate halogenating agents for selective transformations. researchgate.net

Photocatalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for halogenation reactions. nih.gov This method often proceeds under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Biocatalysis: The use of halogenase enzymes offers unparalleled regio- and stereoselectivity in halogenation reactions. digitellinc.com Engineering these enzymes for broader substrate scope and enhanced stability is an active area of research. digitellinc.com

These catalytic approaches are crucial for the efficient synthesis of complex polyhalogenated benzyl (B1604629) systems with precise control over the substitution pattern.

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for halogenation reactions which can be highly exothermic and rapid. rsc.orgresearchgate.netrsc.org The integration of halogenation processes into flow systems is a rapidly growing field with significant potential. researchgate.net The key benefits include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with handling hazardous reagents like elemental halogens and highly reactive intermediates. rsc.orgresearchgate.netrsc.org

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yields. researchgate.net

Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating reaction rates. researchgate.net Photochemical reactions also benefit from the efficient irradiation of the reaction mixture. researchgate.net

Automation and Scalability: Flow chemistry setups can be readily automated for high-throughput screening of reaction conditions and are generally easier to scale up than batch processes.

The combination of flow chemistry with real-time reaction monitoring and automated optimization will be instrumental in accelerating the discovery and development of new polyhalogenated compounds.

Exploration of Unexpected Reactivity and Novel Transformations

The unique electronic properties of polyhalogenated aromatic rings can lead to unexpected reactivity and the discovery of novel chemical transformations. The high degree of fluorination in compounds like 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride significantly influences the reactivity of the benzylic position and the aromatic ring itself. Research in this area may uncover:

Novel Nucleophilic Aromatic Substitution (SNAAr) Reactions: The strong electron-withdrawing nature of multiple fluorine atoms can activate the aromatic ring towards nucleophilic attack, potentially enabling substitutions that are not feasible in less halogenated systems.

Unusual Rearrangements: The steric and electronic strain in highly substituted polyhalogenated systems could lead to novel molecular rearrangements under certain reaction conditions.

New Cross-Coupling Chemistries: The development of new catalytic systems could enable previously inaccessible cross-coupling reactions involving polyhalogenated benzyl halides, opening up new avenues for molecular diversification.

Dehalogenation Reactions: Understanding and controlling the selective removal of specific halogen atoms from a polyhalogenated scaffold is crucial for creating diverse molecular architectures. researchgate.net

Investigating the fundamental reactivity of these systems is essential for unlocking their full synthetic potential.

Advanced Computational Design for New Polyhalogenated Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For polyhalogenated systems, computational methods can provide valuable insights and guide the design of new molecules with desired properties. researchgate.net Key applications include:

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to model reaction pathways and predict the regioselectivity of halogenation and other transformations, saving significant experimental effort.

Designing Molecules with Specific Properties: Computational models can predict the physicochemical and biological properties of novel polyhalogenated compounds, allowing for the in silico design of molecules with optimized characteristics. mdpi.com

Understanding Non-covalent Interactions: The presence of multiple halogens can lead to complex intramolecular and intermolecular interactions, such as halogen bonding, which can be modeled and understood using computational tools. nih.gov This is particularly important in the design of enzyme inhibitors and new materials. nih.gov

Force Field Development: The development of accurate force fields for polyhalogenated molecules is crucial for performing reliable molecular dynamics simulations to study their behavior in biological systems or materials. researchgate.net

The synergy between computational design and experimental synthesis will undoubtedly accelerate the development of new and innovative polyhalogenated architectures with tailored functionalities. nih.govresearchgate.net

Chemical Compound Information

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-2,4,5,6-tetrafluorobenzylchloride?

- Methodological Answer : A plausible route involves chlorination of the corresponding benzyl alcohol derivative (e.g., 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. This method is analogous to the synthesis of structurally similar halogenated benzyl chlorides, such as 4-bromobenzyl chloride, which is prepared via controlled chlorination . Ensure inert atmosphere (N₂/Ar) to avoid side reactions with moisture.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Due to the reactivity of the benzyl chloride group and sensitivity to hydrolysis, store under inert gas (argon) at low temperatures (0–4°C). Avoid exposure to moisture or bases, which may lead to decomposition. Similar halogenated benzyl derivatives (e.g., 4-bromo-3-fluorobenzyl bromide) are stored under these conditions to preserve integrity .

Q. What analytical techniques are critical for characterizing 3-bromo-2,4,5,6-tetrafluorobenzylchloride?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR can resolve fluorine substituent environments, while ¹H/¹³C NMR identifies the benzyl chloride group and bromine coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS confirms molecular ion peaks and isotopic patterns (Br/Cl). For example, NIST mass spectral databases are used for halogenated aromatic compounds .

- Elemental Analysis : Validate purity by assessing Br, Cl, and F content .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzyl chloride group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents activate the benzyl chloride toward nucleophilic attack (e.g., SN₂ mechanisms). However, steric hindrance from the tetrafluoro substitution may slow kinetics. Computational studies (DFT) or kinetic experiments under varying solvents (e.g., DMF vs. THF) can quantify these effects. Compare reactivity with less-substituted analogs (e.g., 4-bromobenzyl chloride) .

Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during functionalization?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states without proton donors.

- Temperature Control : Lower temperatures (0–25°C) reduce elimination pathways.

- Protecting Groups : Temporarily protect reactive sites (e.g., using silyl ethers) during multi-step syntheses. These approaches are validated in studies on bromo-fluorophenylboronic acids and similar intermediates .

Q. How can the bromine substituent be selectively functionalized in the presence of the benzyl chloride group?

- Methodological Answer : Transition-metal catalysis (e.g., Suzuki coupling with arylboronic acids) can target the bromine site. Use palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions to preserve the benzyl chloride group. Monitor selectivity via ¹⁹F NMR to detect undesired chloride displacement. This strategy is employed in cross-coupling reactions of polyhalogenated aromatics .

Q. What are the thermal stability thresholds for this compound under reaction conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can determine decomposition temperatures. Preliminary data for related compounds (e.g., 3-bromo-2,4,5,6-tetrafluorobenzoylchloride) suggest stability up to 140°C under inert conditions, but benzyl chloride derivatives may degrade at lower temperatures due to C-Cl bond lability .

Contradictions and Limitations in Current Data

- Boiling Point Variability : Evidence for 3-bromo-2,4,5,6-tetrafluorobenzoylchloride (142–144°C at atmospheric pressure) may not directly apply to the benzyl chloride analog, which likely has lower volatility due to reduced polarity.

- Synthetic Precursors : While benzyl alcohol derivatives are proposed as precursors , direct evidence for 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol synthesis is limited. Researchers should validate intermediate stability during chlorination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.